6-Ethyl-1,3,4,6,7,8-hexahydro-4,6,8,8-tetramethylcyclopenta[G]-2-benzopyran
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Overview
Description
6-Ethyl-1,3,4,6,7,8-hexahydro-4,6,8,8-tetramethylcyclopenta[G]-2-benzopyran is a synthetic organic compound known for its unique structure and properties. It is commonly used in various industrial applications, particularly in the production of fragrances and personal care products. The compound is characterized by its complex bicyclic structure, which contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-1,3,4,6,7,8-hexahydro-4,6,8,8-tetramethylcyclopenta[G]-2-benzopyran typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by alkylation and reduction reactions to introduce the ethyl and methyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves the use of high-pressure reactors and advanced purification techniques, such as distillation and chromatography, to isolate the desired product. The industrial methods are designed to minimize waste and optimize resource utilization.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-1,3,4,6,7,8-hexahydro-4,6,8,8-tetramethylcyclopenta[G]-2-benzopyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce more saturated hydrocarbons.
Scientific Research Applications
6-Ethyl-1,3,4,6,7,8-hexahydro-4,6,8,8-tetramethylcyclopenta[G]-2-benzopyran has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is widely used in the fragrance industry due to its pleasant odor and stability.
Mechanism of Action
The mechanism of action of 6-Ethyl-1,3,4,6,7,8-hexahydro-4,6,8,8-tetramethylcyclopenta[G]-2-benzopyran involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,3,4,6,7,8-Hexahydro-1-methyl-2H-pyrimido[1,2-a]pyrimidine
- 1-(2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl)ethan-1-one
- 3,5,6,7,8,8a-Hexahydro-4,8a-dimethyl-6-(1-methylethenyl)-2(1H)-naphthalenone
Uniqueness
6-Ethyl-1,3,4,6,7,8-hexahydro-4,6,8,8-tetramethylcyclopenta[G]-2-benzopyran stands out due to its specific structural features, such as the presence of multiple methyl groups and the ethyl substituent. These features contribute to its unique reactivity and stability, making it valuable for specific industrial and research applications.
Properties
CAS No. |
78448-48-3 |
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Molecular Formula |
C18H26O |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
6-ethyl-4,6,8,8-tetramethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene |
InChI |
InChI=1S/C18H26O/c1-6-18(5)11-17(3,4)15-7-13-10-19-9-12(2)14(13)8-16(15)18/h7-8,12H,6,9-11H2,1-5H3 |
InChI Key |
QHYRRSDBBBZQKI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C2=C1C=C3C(COCC3=C2)C)(C)C)C |
Origin of Product |
United States |
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